Product packaging for Esafloxacin(Cat. No.:CAS No. 79286-77-4)

Esafloxacin

Cat. No.: B1605959
CAS No.: 79286-77-4
M. Wt: 320.32 g/mol
InChI Key: BQDVLIDLHOSQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esafloxacin is a synthetic broad-spectrum antibacterial agent of the fluoroquinolone class, provided for Research Use Only and not intended for diagnostic or therapeutic procedures. Fluoroquinolones like this compound exert their bactericidal effect by inhibiting two bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. This dual action interferes with bacterial DNA replication, transcription, and repair, leading to the death of susceptible microorganisms. As a research tool, this compound is valuable for studying antimicrobial resistance mechanisms, the biochemistry of bacterial enzyme function, and for in vitro efficacy screening against a range of Gram-positive and Gram-negative bacteria. Researchers are encouraged to consult the product's Certificate of Analysis for specific purity, handling, and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17FN4O3 B1605959 Esafloxacin CAS No. 79286-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79286-77-4

Molecular Formula

C15H17FN4O3

Molecular Weight

320.32 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H17FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h5,7-8H,2-4,6,17H2,1H3,(H,22,23)

InChI Key

BQDVLIDLHOSQHC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Other CAS No.

129672-09-9

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Esafloxacin

Retrosynthetic Analysis of Esafloxacin Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows chemists to devise a logical and efficient forward synthesis. While specific retrosynthetic analyses for this compound are not extensively published, a logical approach can be inferred from the synthesis of its close analogue, Levofloxacin (B1675101).

The key disconnections for the this compound scaffold would likely involve:

C-N bond disconnection at the C-7 position: This is a common strategy for fluoroquinolones, separating the quinolone core from the piperazine (B1678402) moiety. This leads to a key intermediate, the tricyclic carboxylic acid, and N-methylpiperazine.

Disconnection of the pyridobenzoxazine ring system: This complex ring system can be broken down further. A critical disconnection would be at the ether linkage and the bond forming the third ring, leading to a substituted quinolone and a chiral propylene (B89431) oxide derivative.

Quinolone core disconnection: The quinolone core itself can be retrosynthetically cleaved via established methods like the Gould-Jacobs reaction, leading to simpler aniline (B41778) and malonate derivatives.

This conceptual breakdown provides a roadmap for the synthetic chemist, highlighting the key bond formations necessary to construct the this compound molecule.

Novel Methodologies for this compound Synthesis

The synthesis of this compound and its analogues has benefited from advancements in synthetic organic chemistry, with a focus on efficiency, stereocontrol, and sustainability.

Stereoselective Synthesis Approaches for this compound Enantiomers

This compound possesses a chiral center at the C-3 position of the pyridobenzoxazine ring system. The biological activity of fluoroquinolones is often highly dependent on their stereochemistry, with one enantiomer typically being significantly more active than the other. wikipedia.org For Levofloxacin, the (S)-enantiomer is the active form. wikipedia.org Therefore, stereoselective synthesis is paramount.

Key strategies for achieving enantiomerically pure this compound include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, the synthesis of the chiral benzoxazine (B1645224) core can start from a chiral amino alcohol, thereby setting the desired stereochemistry early in the synthetic sequence.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key bond-forming step is a powerful strategy. For example, asymmetric hydrogenation or asymmetric cyclization reactions can be employed to create the chiral center with high enantiomeric excess. Asymmetric transfer hydrogenation has been utilized for the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines, which are key precursors to compounds like Levofloxacin.

ApproachDescriptionKey Intermediates
Chiral Pool Utilizes enantiomerically pure starting materials to introduce stereochemistry.Chiral amino alcohols, (S)-propylene oxide
Asymmetric Catalysis Employs chiral catalysts to control the stereochemical outcome of a reaction.Prochiral ketones, enamines

Green Chemistry Principles in this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ispe.orgeuropa.eu The synthesis of fluoroquinolones, including this compound, can be made more sustainable through several approaches. researchgate.net

Traditional methods for fluoroquinolone synthesis often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. researchgate.net Green chemistry initiatives focus on:

Use of Safer Solvents: Replacing toxic organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. jddhs.com

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. ispe.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

For instance, the final step in the synthesis of Levofloxacin, the reaction of the tricyclic carboxylic acid with N-methylpiperazine, is often carried out in polar aprotic solvents like DMSO at high temperatures. sciforum.net Research into greener alternatives, such as using recyclable solvents or performing the reaction under milder, catalytically-driven conditions, is an active area of investigation. researchgate.net Mechanochemical methods, like ball milling, are also being explored as a solvent-free approach for the solid-state transformations of related compounds like Levofloxacin. acs.org

Derivatization Techniques for Structure-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov Derivatization, the chemical modification of a lead compound, is a key tool in SAR exploration.

Chemical Modification of Core this compound Structure

The core structure of this compound offers several positions for chemical modification to probe its interaction with bacterial targets, primarily DNA gyrase and topoisomerase IV. wikipedia.org Key modifications often focus on:

The C-7 Piperazine Moiety: This is the most frequently modified position in fluoroquinolones and significantly influences antibacterial potency, spectrum, and pharmacokinetic properties. nih.govresearchgate.net Introducing various substituents on the piperazine ring can modulate the compound's interaction with the enzyme-DNA complex.

The N-1 Substituent: The group at the N-1 position also plays a crucial role in antibacterial activity. While this compound has a fused ring system, in other fluoroquinolones, modifications at this position can impact potency and target selectivity. nih.gov

The C-6 Fluoro Group: The fluorine atom at the C-6 position is generally considered essential for the potent antibacterial activity of this class of compounds. nih.gov

The C-8 Position: Modifications at the C-8 position can influence oral absorption and activity against anaerobic bacteria. nih.gov

Modification SiteImpact on ActivityExample Substituents
C-7 Piperazine Potency, Spectrum, PharmacokineticsAlkyl, Aryl, Heterocyclic groups
N-1 Position Potency, Target SelectivityCyclopropyl (B3062369), Aryl groups
C-8 Position Oral Absorption, Anaerobic ActivityHalogen, Methoxy (B1213986) groups

Synthesis of this compound Analogues for Mechanistic Probing

To gain a deeper understanding of the mechanism of action of this compound, medicinal chemists synthesize a variety of analogues. These analogues are designed to probe specific interactions with the target enzymes and to understand the molecular basis of its antibacterial effect.

Examples of such analogues include:

Analogues with Modified C-7 Substituents: Synthesizing a series of compounds with different cyclic amines at the C-7 position can help to map the binding pocket of the enzyme and identify key interactions that contribute to potency. nih.govacs.org

Derivatives of the Carboxylic Acid Group: The carboxylic acid at the C-3 position is crucial for binding to the target enzymes. Converting this group to esters, amides, or other bioisosteres can help to elucidate its role in the binding process and can also be a strategy to create prodrugs. rsc.orgimpactfactor.org

Thionated Analogues: Replacing the carbonyl oxygen at the C-4 position with a sulfur atom (thionation) can alter the electronic properties and metal-chelating ability of the molecule, providing insights into the importance of this functionality for biological activity. nih.govmdpi.com

Hybrid Molecules: Conjugating this compound to other bioactive molecules, such as other antibiotics or cell-penetrating peptides, is a strategy to create dual-action agents or to enhance cellular uptake. nih.gov

These carefully designed synthetic efforts, coupled with biological evaluation, are essential for advancing our understanding of this compound and for the development of new and improved antibacterial agents.

Purification and Characterization of Synthetic Intermediates and Final this compound Products

The purification and characterization of synthetic intermediates and the final this compound product are critical steps to ensure the quality, purity, and identity of the compound. Various analytical techniques are employed throughout the synthesis to monitor the progress of reactions and to characterize the resulting compounds.

A key intermediate in the synthesis of this compound is 7-[3-(Acetylamino)-1-pyrrolidinyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. The synthesis of this compound hydrochloride is achieved through the hydrolysis of this acetylamino intermediate. prepchem.com In a typical procedure, a mixture of the acetylamino intermediate is heated under reflux with hydrochloric acid. After the reaction is complete, the mixture is concentrated, and the residue is treated with ethanol to precipitate the hydrochloride salt of this compound. prepchem.com The resulting solid is then collected and can be further purified by recrystallization from a solvent system like ethanol-water to yield the final product. prepchem.com

Purification Techniques:

Purification of this compound and its intermediates often involves standard laboratory techniques, including:

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For this compound hydrochloride, an ethanol-water mixture has been used effectively. prepchem.com

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are invaluable for separating complex mixtures and isolating pure compounds. For fluoroquinolones, reversed-phase HPLC is frequently employed for both analytical and preparative separations. Chiral chromatography, specifically ligand-exchange chromatography, has been successfully used for the separation of enantiomers of related compounds like ofloxacin, which could be applicable to this compound if chiral purity is a concern. nih.govresearchgate.net

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent. This is particularly useful for work-up procedures to remove inorganic salts and other water-soluble impurities.

Filtration: This simple technique is used to separate solid products from liquid reaction mixtures or crystallization solvents.

The following table summarizes some of the purification techniques that can be applied to this compound and its precursors.

Purification TechniqueApplicationCompound Stage
RecrystallizationFinal purification of the solid productFinal Product & Intermediates
Column ChromatographySeparation of reaction mixturesIntermediates
High-Performance Liquid Chromatography (HPLC)High-purity separation and analysisFinal Product & Intermediates
Chiral HPLCSeparation of enantiomersFinal Product
Liquid-Liquid ExtractionWork-up and removal of impuritiesIntermediates
FiltrationIsolation of solid productsFinal Product & Intermediates

Characterization Methods:

A suite of analytical methods is used to confirm the identity, purity, and structure of the synthesized this compound and its intermediates. These methods provide detailed information about the molecular structure and composition of the compounds.

Melting Point: The melting point of a crystalline solid is a physical property that can be used as an indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. For example, the melting point of this compound hydrochloride has been reported to be in the range of 285°-290°C (with decomposition). prepchem.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

The table below outlines the primary characterization methods and the type of information they provide.

Characterization MethodInformation Obtained
Melting PointPurity and identification
¹H and ¹³C NMR SpectroscopyMolecular structure and connectivity
Mass SpectrometryMolecular weight and fragmentation
Infrared (IR) SpectroscopyPresence of functional groups
UV-Vis SpectroscopyElectronic transitions and quantification

Derivatization Strategies:

Derivatization, the chemical modification of a compound to produce a new compound with different properties, can be employed for various purposes, including enhancing analytical detection or modifying biological activity.

For analytical purposes, derivatization is often used to improve the detectability of a compound in techniques like HPLC or gas chromatography (GC). For a molecule like this compound, which already possesses chromophores, derivatization for UV-Vis detection might not be necessary. However, for mass spectrometric detection, derivatization can be used to enhance ionization efficiency. ddtjournal.com For instance, the primary amino group in this compound could be derivatized to introduce a more readily ionizable moiety.

From a medicinal chemistry perspective, derivatization of the core this compound structure could be explored to generate analogs with potentially improved properties, such as enhanced antibacterial activity, a broader spectrum of activity, or a better pharmacokinetic profile. The primary amino group and the carboxylic acid group are common sites for such modifications in the fluoroquinolone class of antibiotics.

Molecular Mechanisms of Action of Esafloxacin

Interaction with Bacterial Topoisomerases

The primary mechanism of action for fluoroquinolones like Esafloxacin involves the inhibition of DNA gyrase and topoisomerase IV. nih.govmsdmanuals.comnih.gov Both enzymes are heterotetrameric, meaning they are composed of four subunit proteins. nih.govuniprot.org DNA gyrase consists of two GyrA and two GyrB subunits (A₂B₂), while topoisomerase IV is made up of two ParC and two ParE subunits (C₂E₂). nih.govmdpi.com The GyrA and ParC subunits are homologous and are responsible for the DNA cleavage and reunion activity, while the GyrB and ParE subunits are also homologous and possess ATPase activity, which provides the energy for the enzymatic reaction. nih.govuniprot.orgmdpi.com

This compound targets the DNA gyrase enzyme, which is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. nih.govmicrobeonline.com The binding of this compound occurs within a region of the GyrA subunit known as the quinolone resistance-determining region (QRDR). nih.gov This interaction is not with the enzyme alone but with the complex formed between the gyrase and the bacterial DNA. nih.gov

The GyrA subunit contains the active site tyrosine residue that is responsible for cleaving and rejoining the DNA strands. nih.govmdpi.com this compound is thought to interact with both the GyrA subunit and the DNA itself, stabilizing a state where the DNA is cleaved. nih.govelifesciences.org The GyrB subunit, which is involved in ATP hydrolysis to power the enzyme's function, also plays a role in the binding of quinolones. uniprot.orgnih.gov It is believed that the C7 substituent of the fluoroquinolone molecule faces and may interact with the GyrB subunit. nih.govnih.gov

Topoisomerase IV is the primary target of many fluoroquinolones in certain Gram-positive bacteria and its main function is to decatenate (unlink) daughter chromosomes following DNA replication. nih.govmdpi.comnih.gov Similar to its interaction with DNA gyrase, this compound binds to the topoisomerase IV-DNA complex. The ParC subunit, homologous to GyrA, contains the active site for DNA cleavage and is the primary site of interaction for the quinolone. nih.govjmb.or.krebi.ac.uk The interaction occurs within the QRDR of the ParC subunit. jmb.or.kr The ParE subunit, homologous to GyrB, is also a component of the binding pocket. nih.govjmb.or.krebi.ac.uk

In many bacteria, topoisomerase IV is considered the secondary target for fluoroquinolones after DNA gyrase, particularly in Gram-negative bacteria. jmb.or.kr However, in some species, such as Staphylococcus aureus, topoisomerase IV is the primary target. jmb.or.kr

The bactericidal activity of this compound stems from its ability to form and stabilize a ternary complex consisting of the drug, the topoisomerase enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.govnih.govfortuneonline.org This complex traps the enzyme in a state where it has cleaved the DNA, but is prevented from religating the broken strands. nih.govelifesciences.orgfortuneonline.org

This stabilization of the cleavage complex converts the essential topoisomerase enzyme into a toxic agent that introduces permanent double-strand breaks in the bacterial chromosome. nih.govnih.gov These breaks block ongoing DNA replication and transcription, ultimately triggering cellular processes that lead to cell death. nih.govyoutube.com The formation of this ternary complex is a reversible process in vitro, but in vivo, it leads to irreversible DNA damage. elifesciences.orgnih.gov Two drug molecules are thought to be required to stabilize the double-stranded DNA break, with each molecule intercalating into the DNA at the site of cleavage. nih.gov

Molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between molecules over time. biorxiv.org These simulations provide insights into the stability and dynamics of the ternary complex formed by fluoroquinolones, the target enzyme, and DNA. fortuneonline.orgfigshare.comresearchgate.net

MD simulations of fluoroquinolone-gyrase complexes have helped to elucidate the binding modes and the effects of resistance mutations. figshare.comnih.gov These studies can reveal how the drug interacts with specific amino acid residues within the binding pocket and how mutations can alter these interactions, leading to reduced drug affinity and resistance. figshare.comnih.gov For instance, simulations can show changes in the flexibility and rigidity of the enzyme upon drug binding and in the presence of mutations. nih.gov They can also calculate binding free energies, which provide a quantitative measure of the affinity between the drug and its target. figshare.comresearchgate.net Such simulations have been instrumental in understanding the structural basis for the activity of fluoroquinolones and the mechanisms of resistance at a molecular level. biorxiv.orgnih.gov

Divergent Mechanistic Profiles: this compound Versus Related Chemical Entities

While all fluoroquinolones share a common mechanism of targeting bacterial topoisomerases, there are differences in their activity and target preference. merckvetmanual.com These differences can be attributed to variations in their chemical structures, particularly the substituents at various positions on the quinolone ring. merckvetmanual.comuu.nl

The inhibitory activity of different fluoroquinolones against DNA gyrase can be compared by determining their 50% inhibitory concentrations (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. nih.gov Newer generations of fluoroquinolones often exhibit more potent inhibition of DNA gyrase and may have a more balanced activity against both DNA gyrase and topoisomerase IV. merckvetmanual.comnih.gov

For example, some studies have shown that certain fluoroquinolones have nearly equal IC₅₀ values for both DNA gyrase and topoisomerase IV, suggesting a dual-targeting mechanism that may slow the development of resistance. nih.gov In contrast, other quinolones may show a clear preference for one enzyme over the other. nih.gov The specific gyrase inhibition profile of this compound in comparison to other fluoroquinolones would depend on its unique chemical structure and how it interacts with the enzyme-DNA complex. Generally, newer fluoroquinolones with larger side chains may exhibit enhanced binding to the target enzymes. merckvetmanual.com

Interactive Data Table: Fluoroquinolone Target Enzymes and Inhibition

Fluoroquinolone ClassPrimary Target (Gram-Negative)Primary Target (Gram-Positive)General Inhibition Profile
Older FluoroquinolonesDNA GyraseTopoisomerase IVMore potent against DNA gyrase
Newer FluoroquinolonesDNA Gyrase & Topoisomerase IVDNA Gyrase & Topoisomerase IVOften show balanced, potent inhibition of both enzymes

List of Chemical Compounds

Ciprofloxacin (B1669076)

Delafloxacin

Enoxacin

this compound

Gatifloxacin

Levofloxacin (B1675101)

Lomefloxacin

Moxifloxacin

Norfloxacin (B1679917)

Ofloxacin

Pefloxacin

Sitafloxacin

Sparfloxacin

Tosufloxacin

Exploration of Potential Non-Targeted Molecular Interactions

While the primary mechanism of action for this compound involves the targeted inhibition of DNA gyrase and topoisomerase IV, its bactericidal activity may also be amplified by molecular interactions that are not directed at these primary enzyme targets. One of the most significant of these non-targeted effects is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov The disruption of normal DNA metabolism and the subsequent cellular stress can lead to an imbalance in the cell's redox state, resulting in the formation of molecules such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.

These highly reactive molecules can inflict widespread, non-specific damage on a variety of subcellular components:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in the bacterial cell membrane, leading to a loss of membrane integrity and function.

Protein Damage: Oxidation of amino acid side chains and the formation of protein carbonyls can lead to enzyme inactivation and loss of structural protein function.

Nucleic Acid Damage: Beyond the double-strand breaks caused by topoisomerase inhibition, ROS can directly oxidize nucleotide bases (e.g., forming 8-oxo-guanine), contributing further to the genetic disarray within the bacterium.

Furthermore, the profound stress induced by this compound can alter the internal molecular topology of the bacterial cell. This can lead to cytoplasmic condensation and changes in the spatial relationships between macromolecules, potentially creating novel, unintended interactions between cellular components. nih.gov

Cellular Consequences of this compound Exposure at the Subcellular Level

The molecular interactions of this compound precipitate a series of critical failures in essential cellular processes at the subcellular level, ultimately leading to bacterial cell death.

Impact on Bacterial DNA Replication and Repair Pathways

This compound's primary action directly sabotages the intricate processes of DNA replication and repair. By binding to and stabilizing the transient covalent complex formed between DNA and either DNA gyrase or topoisomerase IV, the drug effectively creates a physical roadblock on the bacterial chromosome. nih.govmdpi.com This action has two immediate and severe consequences for DNA pathways:

Inhibition of DNA Replication: The stabilized drug-enzyme-DNA complex physically obstructs the progression of the replication fork. youtube.com DNA polymerases are unable to proceed past this bulky adduct, leading to a swift and complete arrest of DNA synthesis. This halt in replication prevents the bacterium from duplicating its genome, a prerequisite for cell division. youtube.comnih.gov

Generation of Double-Strand Breaks: The stalled replication fork is an unstable structure. Its collapse, or the cell's attempt to process the stabilized complex, results in the formation of lethal double-stranded DNA breaks. mdpi.com While bacteria possess systems to repair such damage, the sheer number of breaks induced by a bactericidal concentration of a fluoroquinolone quickly overwhelms these repair capacities. biorxiv.orgnih.gov The primary pathway for repairing double-strand breaks, the homologous recombination system involving proteins like RecA, is activated but often proves insufficient. nih.gov

Induction of Bacterial Stress Responses and Cell Cycle Perturbations

The extensive DNA damage caused by this compound triggers a cascade of bacterial stress responses. nih.gov These are emergency systems designed to cope with life-threatening conditions.

The SOS Response: This is a well-known stress response specifically induced by significant DNA damage. nih.gov The presence of single-stranded DNA, which accumulates as a result of replication fork stalling and the initial processing of DNA breaks, activates the RecA protein. Activated RecA then mediates the cleavage of the LexA repressor protein, which normally suppresses the expression of more than 40 genes. nih.gov The de-repression of the SOS regulon leads to the upregulation of a variety of proteins, including those involved in DNA repair (e.g., low-fidelity DNA polymerases that can synthesize DNA past damaged templates) and cell division inhibitors that halt cytokinesis until the damage can be repaired. nih.govfrontiersin.org

These responses lead to significant cell cycle perturbations . The inhibition of DNA replication initiation and elongation, combined with SOS-mediated inhibition of cell division, results in a complete arrest of the bacterial cell cycle. Cells are trapped, unable to replicate their DNA or divide, often leading to filamentation as cell growth continues to some extent without division, before viability is ultimately lost.

Flow Cytometric Analysis of this compound-Induced Cellular Events

Flow cytometry is a powerful high-throughput technology that allows for the rapid, quantitative analysis of individual cells within a large population. mdpi.comfrontiersin.org By staining bacterial cells with specific fluorescent probes, this technique can be employed to dissect the heterogeneous cellular events induced by this compound exposure in real-time. thermofisher.comnih.gov A multiparametric approach can simultaneously measure several indicators of cellular health and stress. thermofisher.com

Potential applications of flow cytometry in studying this compound's effects include:

Cell Viability and Membrane Integrity: Using a dye like Propidium Iodide, which only enters cells with compromised membranes, one can quantify the progression of cell death in the population.

DNA Damage and Replication Arrest: Staining with a DNA intercalating dye like DAPI or Hoechst 33342 allows for the analysis of the cell cycle. thermofisher.com A population treated with this compound would show an accumulation of cells with a single chromosome equivalent, indicating a failure to replicate DNA.

Oxidative Stress: Specific fluorescent probes that react with ROS (e.g., CellROX reagents) can be used to measure the level of oxidative stress within individual bacteria. thermofisher.com

Induction of Stress Response Promoters: By using reporter strains where a fluorescent protein (like GFP) is placed under the control of an SOS-responsive promoter (e.g., the promoter for sulA or recA), the activation of this specific stress response can be monitored as an increase in fluorescence.

The table below illustrates a hypothetical experimental setup using flow cytometry to analyze the effects of this compound on a bacterial population.

Parameter MeasuredFluorescent Probe/ReporterExpected Outcome After this compound ExposureReference
Membrane Permeability Propidium IodideIncreased percentage of fluorescent (dead) cells thermofisher.com
DNA Content/Cell Cycle DAPI or Hoechst 33342Arrest in G1 phase (single chromosome content) thermofisher.com
Oxidative Stress CellROX GreenIncreased mean fluorescence intensity thermofisher.com
SOS Response Activation recA promoter-GFP fusionIncreased mean fluorescence intensity nih.gov

This multiparametric, single-cell data provides a detailed picture of the sequence and distribution of subcellular events, from the initial molecular insult to the ultimate demise of the bacterium. frontiersin.orgthermofisher.com

Preclinical Antimicrobial Activity and Spectrum of Esafloxacin in in Vitro and Non Human in Vivo Models

Comprehensive In Vitro Susceptibility Profiling

No publicly available data could be located to populate a table of Minimum Inhibitory Concentration (MIC) values for Esafloxacin against a diverse range of bacterial taxa. Such data is fundamental to understanding the potency and spectrum of a new antimicrobial agent.

Information regarding the bactericidal or bacteriostatic activity of this compound over time, typically presented in time-kill kinetic assays, is not available in published literature. These studies are crucial for determining the rate and extent of bacterial killing.

There are no accessible studies that have evaluated the post-antibiotic effect (PAE) of this compound. The PAE, which is the suppression of bacterial growth after a short exposure to an antimicrobial, is an important pharmacodynamic parameter.

Activity Against Bacterial Biofilms

Scientific data on the ability of this compound to inhibit the formation of bacterial biofilms could not be found. Understanding an antibiotic's capacity to prevent biofilm development is critical, as biofilms are a significant factor in chronic and recurrent infections.

Similarly, there is no available research detailing the efficacy of this compound in eradicating established bacterial biofilms. The ability to disrupt and eliminate mature biofilms is a key characteristic for an antibiotic intended to treat persistent infections.

Molecular Basis of Bacterial Resistance to Esafloxacin

Target-Mediated Resistance Mechanisms

The primary targets for all fluoroquinolones, including Esafloxacin, are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, repair, and recombination. plos.org Mutations in the genes encoding the subunits of these enzymes can reduce their binding affinity for this compound, thereby conferring resistance.

In many gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones. nih.gov This enzyme consists of two A subunits and two B subunits, encoded by the gyrA and gyrB genes, respectively. nih.govscielo.br Resistance to fluoroquinolones is most frequently associated with mutations in the gyrA gene. nih.gov These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR). nih.gov A single point mutation within the gyrA gene can significantly reduce a bacterium's susceptibility to fluoroquinolones. nih.gov For instance, in Escherichia coli, mutations at codons for Serine-83 and Aspartate-87 are commonly observed. scielo.brplos.org While less frequent, mutations in the gyrB gene have also been implicated in quinolone resistance, sometimes in conjunction with gyrA mutations, leading to higher levels of resistance. nih.govjmb.or.kr

Table 1: Common Amino Acid Substitutions in GyrA Associated with Fluoroquinolone Resistance

Original Amino Acid Position Substituted Amino Acid Bacterial Species
Serine 83 Leucine, Phenylalanine, Tyrosine E. coli scielo.brplos.org, P. aeruginosa plos.org
Aspartate 87 Asparagine, Glycine E. coli scielo.brplos.org, E. tarda jmb.or.kr
Alanine 90 Valine M. tuberculosis bjid.org.br
Serine 91 Proline, Threonine M. tuberculosis bjid.org.br
Aspartate 94 Glycine, Alanine, Tyrosine, Asparagine M. tuberculosis bjid.org.br

Topoisomerase IV is another type II topoisomerase and is typically the secondary target of fluoroquinolones in gram-negative bacteria, while it can be the primary target in some gram-positive bacteria. nih.govnih.gov This enzyme is a tetramer composed of two ParC and two ParE subunits, encoded by the parC and parE genes. nih.govbrieflands.com Similar to DNA gyrase, mutations conferring resistance are generally found within the QRDRs of these genes. openmicrobiologyjournal.com In E. coli, common resistance-conferring mutations in parC affect Serine-80 and Glutamate-84. frontiersin.org Mutations in parC often arise after an initial mutation in gyrA and contribute to a higher level of fluoroquinolone resistance. nih.gov Mutations in parE are less common but have been identified in resistant strains of some bacterial species, such as Streptococcus mitis and Mycoplasma hominis. nih.govnih.gov

The Quinolone Resistance-Determining Regions (QRDRs) are highly conserved segments within the gyrA, gyrB, parC, and parE genes where resistance-causing mutations are predominantly located. nih.govopenmicrobiologyjournal.com For gyrA in E. coli, this region is near the catalytic tyrosine residue (Tyr-122) which is involved in the DNA cleavage and rejoining process. nih.gov Mutations in the QRDR alter the conformation of the enzyme's drug-binding pocket, which reduces the affinity for fluoroquinolones like this compound. plos.org The accumulation of mutations, particularly double mutations in gyrA (e.g., at both Ser-83 and Asp-87) or combined mutations in both gyrA and parC, is often associated with high-level clinical resistance to fluoroquinolones. plos.orgopenmicrobiologyjournal.comnih.gov

Efflux Pump-Mediated Resistance

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics like this compound, out of the bacterial cell. bmbreports.org This mechanism prevents the drug from reaching its intracellular targets, thus reducing its efficacy. Overexpression of these pumps is a significant cause of multidrug resistance (MDR).

Several families of efflux pumps contribute to antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being particularly significant in gram-negative bacteria. frontiersin.org

AcrAB-TolC: This is the primary RND-type efflux pump in Escherichia coli and contributes significantly to its intrinsic and acquired resistance to a broad range of compounds, including fluoroquinolones. bmbreports.orgopenmicrobiologyjournal.com The complex consists of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC. mcmaster.ca Overexpression of the acrAB operon is a common mechanism of fluoroquinolone resistance. openmicrobiologyjournal.com Inhibition of the AcrAB-TolC pump has been shown to potentiate the activity of certain fluoroquinolones. nih.govnih.gov

MexAB-OprM: In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a major contributor to intrinsic and acquired multidrug resistance. plos.orgnih.gov It is constitutively expressed at a basal level and can be overexpressed due to mutations in its regulatory genes. frontiersin.orgnih.gov This pump expels a wide variety of antibiotics, including fluoroquinolones, β-lactams, and tetracyclines. frontiersin.org The MexAB-OprM system is composed of the inner membrane protein MexB, the periplasmic protein MexA, and the outer membrane protein OprM. frontiersin.org

Table 2: Key RND Efflux Pumps Involved in Fluoroquinolone Resistance

Efflux Pump System Key Components Predominant Bacterial Species
AcrAB-TolC AcrA, AcrB, TolC Escherichia coli bmbreports.org
MexAB-OprM MexA, MexB, OprM Pseudomonas aeruginosa plos.orgfrontiersin.org
MexCD-OprJ MexC, MexD, OprJ Pseudomonas aeruginosa nih.gov
MexEF-OprN MexE, MexF, OprN Pseudomonas aeruginosa nih.gov
AdeABC AdeA, AdeB, AdeC Acinetobacter baumannii mdpi.com

The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins, which can act as either repressors or activators. frontiersin.orgmdpi.com Mutations in these regulatory genes can lead to the constitutive overexpression of the pumps, resulting in a stable multidrug-resistant phenotype. mdpi.com

For the AcrAB-TolC system in E. coli, expression is controlled by both a local repressor, AcrR, and global transcriptional activators such as MarA, SoxS, and Rob. frontiersin.org Mutations that inactivate the acrR or marR (repressor of the marA gene) genes can lead to increased production of the AcrAB-TolC pump. openmicrobiologyjournal.comfrontiersin.org

In P. aeruginosa, the expression of mexAB-oprM is modulated by several repressors, including MexR and NalD. plos.org Mutations in these repressor genes are a frequent cause of pump overexpression in clinical isolates. plos.org Furthermore, other regulatory systems, such as two-component systems (TCS), can sense environmental or cellular stress (like the presence of an antibiotic) and trigger a transient increase in efflux pump expression, leading to phenotypic resistance. mdpi.commicropspbgmu.ru For example, the CpxR regulator has been shown to activate mexAB-oprM expression in P. aeruginosa. plos.org This intricate regulatory network allows bacteria to fine-tune their resistance levels in response to antibiotic challenges. frontiersin.orgnih.gov

Permeability Alterations in Bacterial Cell Envelopes

The cell envelope of Gram-negative bacteria presents a formidable barrier to many antibiotics, including this compound. plos.orgbristol.ac.uk Alterations in the permeability of this envelope are a significant mechanism of bacterial resistance. nih.govnih.gov These changes can limit the amount of drug that reaches its intracellular targets, DNA gyrase and topoisomerase IV, thereby reducing the drug's efficacy. nih.gov

Role of Outer Membrane Porins in this compound Uptake

The outer membrane of Gram-negative bacteria is a major obstacle for the entry of hydrophilic compounds like fluoroquinolones. mdpi.com This membrane contains protein channels known as porins, which facilitate the passive diffusion of small, water-soluble molecules into the periplasmic space. mdpi.complos.orgnih.gov The expression and functionality of these porins are critical for the uptake of this compound.

Reduced expression or mutations in the genes encoding for major non-specific porins, such as OmpF and OmpC in Escherichia coli, can significantly decrease the influx of fluoroquinolones. mdpi.comnih.govnih.gov This reduction in uptake contributes to bacterial resistance by lowering the intracellular concentration of the antibiotic. bristol.ac.uknih.gov Studies have demonstrated that a decrease or loss of OmpC is associated with an increase in the minimum inhibitory concentrations (MICs) of certain antibiotics. nih.gov While specific porins are primarily involved in antibiotic transport, non-specific porins play a dual role in both transport and maintaining membrane permeability. nih.gov

Lipopolysaccharide Modifications and Their Impact on Permeability

Lipopolysaccharide (LPS), a major component of the outer leaflet of the Gram-negative outer membrane, is crucial for maintaining the structural integrity and selective permeability of the cell envelope. frontiersin.orgnih.gov The LPS molecule consists of three domains: lipid A, a core oligosaccharide, and an O-antigen. Modifications to the LPS structure can alter the permeability of the outer membrane and contribute to antibiotic resistance. nih.govlibretexts.org

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Plasmid-mediated quinolone resistance (PMQR) mechanisms are a growing clinical concern, as they can be horizontally transferred between bacterial species, facilitating the rapid spread of resistance. nih.govresearchgate.net These mechanisms typically confer low-level resistance, which may not be clinically significant on its own but can provide a background for the selection of higher-level resistance mutations. nih.govnih.gov There are three primary types of PMQR mechanisms. nih.govresearchgate.net

Qnr Proteins: Mechanism of Topoisomerase Protection

Qnr proteins are a family of pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.govresearchgate.net These proteins have been classified into several families, including QnrA, QnrB, QnrS, QnrC, and QnrD. researchgate.net The mechanism of protection involves direct interaction with the target topoisomerases. nih.govnih.gov

Qnr proteins are thought to act as DNA mimics, binding to DNA gyrase and topoisomerase IV in a way that prevents the stable formation of the quinolone-enzyme-DNA complex. nih.govsemanticscholar.org Some studies suggest that Qnr proteins reduce the binding of the topoisomerases to DNA, thereby decreasing the number of available targets for quinolones. nih.gov Others propose that Qnr proteins bind to the enzymes and inhibit quinolones from accessing their binding sites within the cleavage complexes. nih.gov Although they only provide low-level resistance, Qnr proteins can facilitate the development of higher-level resistance by allowing bacteria to survive in the presence of quinolones long enough to acquire chromosomal mutations. biorxiv.org

Aminoglycoside Acetyltransferase Variants Conferring Reduced Susceptibility

A variant of the aminoglycoside acetyltransferase enzyme, designated AAC(6')-Ib-cr, is a bifunctional enzyme that can modify both aminoglycosides and certain fluoroquinolones. nih.govresearchgate.net This enzyme acetylates the piperazinyl nitrogen of fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917), reducing their ability to inhibit DNA gyrase and topoisomerase IV. nih.gov

The aac(6')-Ib-cr gene is often located on plasmids that also carry other resistance determinants, contributing to the spread of multidrug resistance. pensoft.net The presence of this enzyme results in reduced susceptibility to fluoroquinolones. nih.govnih.gov While the resistance conferred is generally low-level, it can contribute to treatment failure, especially when combined with other resistance mechanisms. researchgate.netmdpi.com

Efflux Pumps Encoded on Mobile Genetic Elements (e.g., QepA, OqxAB)

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov Plasmid-mediated efflux pumps, such as QepA and OqxAB, contribute to quinolone resistance by reducing the intracellular concentration of the drug. nih.govnih.gov

QepA (Quinolone Efflux Pump A): This pump belongs to the major facilitator superfamily (MFS) of transporters and confers resistance to hydrophilic fluoroquinolones such as norfloxacin and ciprofloxacin. pensoft.net The qepA gene is often found on transferable plasmids. pensoft.net

OqxAB (Olaquindox Resistance AB): This efflux pump is a member of the resistance-nodulation-division (RND) family and can extrude a variety of compounds, including quinolones and the veterinary growth promoter olaquindox. nih.govbrieflands.comasm.org The oqxAB genes can be located on both plasmids and the chromosome. brieflands.com The OqxAB pump has been associated with reduced susceptibility to fluoroquinolones in clinically important bacteria like Klebsiella pneumoniae and Escherichia coli. nih.govbrieflands.com

Evolutionary Dynamics of this compound Resistance in Environmental and Non-Clinical Settings

The evolution of antibiotic resistance is a complex ecological and evolutionary process that is not limited to clinical environments. Environmental and non-clinical settings, such as soil, water systems, and agricultural facilities, are significant reservoirs and hubs for the emergence and dissemination of antibiotic resistance genes. For fluoroquinolones like this compound, these environments provide a diverse landscape for the evolutionary dynamics of resistance to unfold.

The presence of antibiotics and their residues, even at sub-lethal concentrations, can drive the selection of resistant bacteria in these settings. mdpi.comnih.gov This selective pressure can arise from various sources, including contamination from pharmaceutical manufacturing, agricultural runoff containing veterinary antibiotics, and the disposal of untreated or inadequately treated wastewater. acs.orgencyclopedie-environnement.org

Spontaneous Mutations and Selective Pressures

In environmental and non-clinical settings, spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of genes like gyrA and parC are a primary mechanism for the development of resistance to fluoroquinolones. mdpi.comagriculturejournals.cz The selective pressure exerted by the presence of this compound or other fluoroquinolones in the environment favors the survival and proliferation of bacteria carrying these mutations. For instance, studies on E. coli from poultry farms have shown a high prevalence of mutations in the gyrA gene, often conferring resistance to fluoroquinolones used in veterinary medicine. agriculturejournals.cz

The structure of the bacterial community and its lifestyle can also influence the evolutionary path to resistance. Research comparing planktonic (free-floating) and biofilm-forming bacteria has revealed different evolutionary trajectories. Planktonic populations tend to develop high-level resistance through mutations in the primary drug targets, while biofilm-adapted populations may acquire resistance through mutations affecting efflux pump regulation. elifesciences.org

Horizontal Gene Transfer (HGT)

A critical factor in the evolutionary dynamics of antibiotic resistance is horizontal gene transfer (HGT), the movement of genetic material between bacteria. mdpi.com In environmental settings, HGT allows for the rapid spread of resistance genes, including plasmid-mediated quinolone resistance (PMQR) genes, among different bacterial species. nih.govmdpi.com Wastewater treatment plants, in particular, can act as hotspots for HGT, where high bacterial densities and the presence of various mobile genetic elements facilitate the exchange of resistance determinants. mdpi.com

Several PMQR gene families, such as qnr, aac(6')-Ib-cr, and oqxAB, have been identified in environmental and non-clinical isolates. mdpi.comresearchgate.netplos.org These genes can be carried on plasmids, which are small, mobile DNA molecules that can be readily transferred between bacteria. oup.com Studies have documented the presence of qnr genes in river sediment, well water, and agricultural soil, particularly in areas polluted by pharmaceutical manufacturing or agricultural activities. acs.orgplos.org The co-localization of multiple resistance genes on a single plasmid can lead to the simultaneous acquisition of resistance to several classes of antibiotics, resulting in multidrug-resistant strains. oup.com

Prevalence of Plasmid-Mediated Quinolone Resistance (PMQR) Genes in Environmental and Non-Clinical Isolates
PMQR Gene FamilyPrevalence in Studied IsolatesCommon Bacterial HostsEnvironmental Source
qnrSMost frequently detected qnr gene in some studies. mdpi.complos.orgAeromonas spp., Enterobacteriaceae plos.orgRivers near hospitals and aquaculture. plos.org
qnrBFound in a significant percentage of isolates from various sources. mdpi.comagriculturejournals.czfrontiersin.orgEnterobacteriaceae, including E. coli and Klebsiella pneumoniae frontiersin.orgMunicipal biosolids, poultry farms. agriculturejournals.czfrontiersin.org
qnrAGenerally lower prevalence compared to qnrS and qnrB. mdpi.comresearchgate.netfrontiersin.orgEnterobacteriaceae frontiersin.orgMunicipal biosolids. frontiersin.org
aac(6')-Ib-crHigh prevalence in some studies, sometimes exceeding that of qnr genes. mdpi.comresearchgate.netplos.orgEnterobacteriaceae plos.orgRivers near aquaculture, poultry farms. researchgate.netplos.org
oqxABHighly prevalent in certain agricultural settings. researchgate.netE. coli from swine. researchgate.netSwine farms. researchgate.net

Fitness Costs and Compensatory Evolution

The acquisition of antibiotic resistance can come at a physiological cost to the bacterium, often manifesting as a reduced growth rate or decreased competitiveness in the absence of the antibiotic. gardp.orgnih.gov This fitness cost is a crucial factor in the evolutionary dynamics of resistance, as it can influence the stability and prevalence of resistant strains in the environment. gardp.org The magnitude of the fitness cost can vary depending on the specific resistance mechanism, the bacterial species, and the environmental conditions. nih.gov

The Role of Biofilms

Biofilms, which are communities of bacteria encased in a self-produced matrix, play a significant role in the evolution of antibiotic resistance. frontiersin.org The biofilm structure can provide a physical barrier to antibiotics and create a unique microenvironment that promotes genetic diversity and HGT. elifesciences.orgfrontiersin.org Bacteria within biofilms can experience different selective pressures than their planktonic counterparts, leading to the evolution of distinct resistance mechanisms. For example, studies have shown that biofilm-adapted populations may favor mutations in efflux pump regulators, which can confer resistance to a broader range of compounds. elifesciences.org

Preclinical Pharmacokinetics and Pharmacodynamics Modeling of Esafloxacin

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Detailed public data regarding the in vitro ADME profile of Esafloxacin is not available. This includes specific results for:

Pharmacokinetic Profiling in Non-Human Animal Models

Specific pharmacokinetic parameters for this compound in common non-human animal models have not been reported in the accessible scientific literature.

PK Studies in Non-Human PrimatesSimilarly, there is no available data on the pharmacokinetic properties of this compound in non-human primates, such as cynomolgus or rhesus monkeys.

Due to the absence of this fundamental preclinical data, it is not possible to provide the requested detailed analysis and data tables for this compound.

Tissue Distribution and Excretion Profiles in Animal Models

Detailed, publicly available data regarding the specific tissue distribution and excretion profiles of this compound in preclinical animal models are limited. General principles of pharmacokinetic studies for fluoroquinolones involve evaluating the drug's concentration in various tissues and its elimination pathways.

Typically, tissue distribution studies in animal models such as rats, dogs, and monkeys are conducted to understand the extent to which a drug penetrates different tissues relative to its concentration in the plasma. nih.govpsu.edu These studies often utilize methods like whole-body autoradiography or tissue dissection followed by concentration analysis to determine the distribution in organs such as the lungs, liver, kidneys, and muscle. mdpi.comdovepress.com For fluoroquinolones, high tissue penetration is often observed, which is a critical factor for their efficacy in treating infections at various sites in the body. rxkinetics.com

Excretion studies in animal models are designed to identify the primary routes of elimination of a drug and its metabolites, which can include urine, feces, and bile. doseme-rx.com These studies are crucial for understanding the drug's clearance from the body and for identifying potential accumulation in specific organs. The fraction of the drug excreted unchanged in the urine is a key parameter determined in these studies. ucla.edu For many fluoroquinolones, both renal and non-renal routes of excretion are important.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In Vitro PK/PD Indices (e.g., AUC/MIC, Cmax/MIC)

Pharmacokinetic/pharmacodynamic (PK/PD) indices are crucial for predicting the efficacy of antimicrobial agents. For fluoroquinolones, the primary PK/PD indices correlated with bactericidal activity are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). ucla.edunih.govgardp.org

These indices integrate the pharmacokinetic properties of a drug with its in vitro potency against a specific pathogen (MIC). muni.cz A substantial body of research on other fluoroquinolones has established target values for these indices that are associated with successful clinical outcomes. For instance, a Cmax/MIC ratio of greater than 10 and an AUC/MIC ratio of greater than 100-125 are often cited as targets for effective killing of susceptible bacteria. dvm360.comthepoultrysite.com

Interactive Data Table: General PK/PD Indices for Fluoroquinolones Please note that this table represents generally accepted targets for the fluoroquinolone class, as specific data for this compound is not available.

PK/PD IndexDescriptionGeneral Target for Efficacy
Cmax/MIC Ratio of the peak plasma concentration to the Minimum Inhibitory Concentration.> 10
AUC/MIC Ratio of the Area Under the Curve over 24 hours to the Minimum Inhibitory Concentration.> 100-125

PK/PD Correlates of Efficacy in Animal Infection Models

Animal infection models are instrumental in establishing the relationship between PK/PD parameters and the in vivo efficacy of an antimicrobial agent. nih.govdiva-portal.orgplos.orgfrontiersin.org In these models, animals are infected with a specific pathogen, treated with the antibiotic at various doses, and the resulting bacterial load reduction is correlated with the achieved PK/PD indices. frontiersin.org

For fluoroquinolones, studies in animal models of infection (e.g., thigh, lung) have consistently demonstrated that the AUC/MIC ratio is the most predictive parameter for efficacy. frontiersin.orgnih.gov These studies help to validate the PK/PD targets determined from in vitro experiments and provide a basis for dose selection in clinical trials. mdpi.com

Specific studies detailing the PK/PD correlates of efficacy for this compound in various animal infection models have not been identified in publicly accessible literature.

Population PK Modeling in Preclinical Species

Population pharmacokinetic (PK) modeling is a powerful tool used to analyze sparse and rich PK data from preclinical studies to characterize the sources of variability in drug exposure among a population of animals. page-meeting.orgnih.govmarinemammalcenter.orgmdpi.comfrontiersin.org This modeling approach can incorporate data from multiple species to inform interspecies scaling and predict human pharmacokinetics. nih.gov

By using nonlinear mixed-effects modeling, population PK analysis can describe the typical pharmacokinetic profile of a drug and the inter-animal variability. mdpi.com This methodology is valuable for refining dosing regimens and for designing subsequent clinical studies more effectively.

Although a standard and valuable tool in drug development, specific population PK models for this compound in preclinical species are not available in the reviewed literature.

Investigation of Drug-Drug Interactions at a Preclinical Level

Cytochrome P450 Enzyme Inhibition/Induction Studies

Preclinical evaluation of the potential for a new drug to cause drug-drug interactions is a critical component of its safety assessment. A primary mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. geekymedics.comnih.gov

In vitro studies using human liver microsomes or hepatocytes are conducted to determine if a drug candidate inhibits or induces major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). evotec.combioivt.comevotec.comenamine.net For fluoroquinolones, it is known that some members of the class can inhibit CYP1A2 and CYP3A4. nih.govnih.gov Inhibition of these enzymes can lead to increased concentrations of co-administered drugs that are substrates for these enzymes, potentially causing adverse effects. nih.gov

CYP induction studies assess whether a drug can increase the synthesis of CYP enzymes, which could lead to faster metabolism and reduced efficacy of co-administered drugs. xenotech.comdrugbank.com

Specific data from in vitro studies on the potential of this compound to inhibit or induce cytochrome P450 enzymes are not currently available in the public literature.

Preclinical Assessment of this compound's Interactions with Drug Transporters Remains Undisclosed

Detailed preclinical data on the interaction of the chemical compound this compound with crucial drug transporters are not publicly available in published scientific literature or regulatory summaries. As a result, a comprehensive analysis of its potential for transporter-mediated drug-drug interactions, as well as the development of corresponding pharmacokinetic and pharmacodynamic models, cannot be constructed at this time.

Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), play a pivotal role in the absorption, distribution, metabolism, and excretion (ADME) of many therapeutic agents. In vitro studies to determine a compound's potential to be a substrate or inhibitor of these transporters are a standard component of preclinical drug development. These studies typically generate data such as half-maximal inhibitory concentrations (IC50) and efflux ratios, which are essential for predicting the likelihood of clinically significant drug-drug interactions.

Despite thorough searches for documentation related to this compound and its development code, T-3912, specific findings from such preclinical transporter studies have not been located in the public domain. This includes a lack of information within publicly accessible assessment reports from major regulatory agencies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), or Japan's Pharmaceuticals and Medical Devices Agency (PMDA).

Consequently, the creation of data tables detailing this compound's inhibitory potency (IC50 values) against various transporters or its potential as a transporter substrate is not possible. Without this fundamental data, any discussion on the preclinical pharmacokinetic and pharmacodynamic modeling of its transporter-mediated interactions would be purely speculative.

Analytical Methodologies for Esafloxacin Quantification and Characterization

Development and Validation of Chromatographic Methods

Chromatography, a powerful separation technique, forms the cornerstone of Esafloxacin analysis. nffa.eu Different chromatographic methods, distinguished by their stationary and mobile phases and detection systems, offer varying degrees of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of fluoroquinolones like this compound in pharmaceutical products and biological fluids. moca.net.ua HPLC separates compounds based on their distribution between a stationary phase, typically a packed column, and a liquid mobile phase. nffa.eu The choice of detector is critical for sensitivity and selectivity.

UV Detection: HPLC systems coupled with an ultraviolet (UV) detector are commonly employed for the analysis of fluoroquinolones. moca.net.ua These detectors measure the absorbance of UV light by the analyte at a specific wavelength. For instance, a method developed for the simultaneous determination of eight fluoroquinolones utilized UV detection at 280 nm. moca.net.ua Another method for levofloxacin (B1675101), a related fluoroquinolone, set the UV detection at 287 nm. ijpsr.com

Fluorescence Detection: For enhanced sensitivity, a fluorescence detector can be used. ijpsr.com This type of detector measures the light emitted by a compound after it has been excited by light of a specific wavelength. kcasbio.com A validated HPLC method for levofloxacin employed a fluorescence detector with excitation and emission wavelengths set at 300/500 nm, respectively. ijpsr.com The use of fluorescence detection is particularly advantageous for trace analysis. thermofisher.com

Table 1: Example HPLC Method Parameters for Fluoroquinolone Analysis

ParameterMethod 1 (UV Detection) moca.net.uaMethod 2 (Fluorescence Detection) ijpsr.com
AnalytesEnoxacin, norfloxacin (B1679917), ciprofloxacin (B1669076), levofloxacin, moxifloxacin, enrofloxacin (B1671348), sparfloxacin, and marbofloxacinLevofloxacin
ColumnChromolith® RP-18 endcappedC18
Mobile PhaseAcetonitrile (B52724) and phosphate (B84403) buffer (pH 5.5; 15 mM)Acetonitrile‐methanol‐phosphate buffer 0.1M (15:25:60 v/v/v)
Flow Rate2 mL min-11 ml/min
DetectionUV at 280 nmFluorescence (Excitation: 300 nm, Emission: 500 nm)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.czchromatographyonline.com This method is particularly valuable for quantifying low levels of analytes in complex matrices, such as biological fluids. lcms.czturkjps.org

The LC-MS/MS process involves the separation of the target analyte by LC, followed by its ionization and subsequent mass analysis. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique, often utilizing multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. lcms.cz The development of robust LC-MS/MS methods is crucial for ensuring the accurate measurement of drug concentrations. lcms.cz The use of advanced instrumentation can achieve very low limits of quantification, for instance, down to 0.1 ng/mL for certain impurities. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool that combines gas chromatography for separation with mass spectrometry for detection. jeol.com GC is highly effective for separating volatile and thermally stable compounds. thermofisher.com For non-volatile compounds, a derivatization step is often required to make them suitable for GC analysis. nih.gov

GC-MS is widely used for the qualitative and quantitative analysis of a variety of substances. jeol.com While less common for the direct analysis of fluoroquinolones due to their low volatility, GC-MS can be employed after appropriate derivatization. nih.govnih.gov The technique offers high-resolution separation and is a staple in many analytical laboratories for its robustness and the availability of extensive compound libraries for identification. thermofisher.comchromatographyonline.com

Bioanalytical Method Validation Parameters

To ensure the reliability and accuracy of analytical data, bioanalytical methods must undergo a rigorous validation process. europa.eurrml.ro This validation demonstrates that the method is suitable for its intended purpose. europa.eu Key parameters are evaluated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govajpsonline.com

Accuracy, Precision, Linearity, and Range

Accuracy refers to the closeness of the measured value to the true value. rrml.ro It is typically assessed by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value. ajpsonline.comich.org For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantitation (LLOQ), where it should be within ±20%. austinpublishinggroup.com

Precision measures the degree of scatter between a series of measurements of the same sample. rrml.ro It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). austinpublishinggroup.com Precision is evaluated at two levels: within-run (intra-assay) and between-run (inter-assay). rrml.ro The precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV. austinpublishinggroup.com

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. nih.govajpsonline.com It is determined by analyzing a series of calibration standards over a specified concentration range. moca.net.ua The relationship between concentration and response is typically evaluated using a linear regression model. rrml.ro

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov This range should encompass the expected concentrations in the study samples. ajpsonline.com

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance CriteriaReference
Accuracy (QC samples)Mean value within ±15% of nominal value austinpublishinggroup.com
Accuracy (LLOQ)Mean value within ±20% of nominal value austinpublishinggroup.com
Precision (QC samples)CV ≤ 15% austinpublishinggroup.com
Precision (LLOQ)CV ≤ 20% austinpublishinggroup.com
Calibration Curve (Standards)Deviation of back-calculated concentrations within ±15% (±20% for LLOQ) for at least 75% of standards ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.govloesungsfabrik.de It signifies the point at which the analytical signal can be distinguished from the background noise. loesungsfabrik.de

Limit of Quantitation (LOQ): The LOQ, often referred to as the Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. ajpsonline.comnih.gov The analyte response at the LLOQ should be at least five times the response of a blank sample. austinpublishinggroup.com The precision at the LLOQ should not exceed 20% CV, and the accuracy should be within 80-120%. austinpublishinggroup.com The LOQ is a critical parameter for methods used in pharmacokinetic studies where low drug concentrations are often measured. nih.gov

Sample Preparation Techniques for Diverse Biological Matrices

The analysis of this compound in diverse biological matrices like blood, plasma, milk, and tissue necessitates a robust sample preparation step prior to instrumental analysis. nih.govactapharmsci.com Biological samples are inherently complex, containing proteins, phospholipids (B1166683), salts, and other endogenous materials that can interfere with quantification, suppress instrument signals, and damage analytical columns. actapharmsci.comlcms.cz The primary goals of sample preparation are to remove these interfering substances, isolate this compound from the matrix, and concentrate it to a level suitable for detection. rocker.com.twdrawellanalytical.com The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. organomation.com

Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction

Three common techniques for preparing biological samples for this compound analysis are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). actapharmsci.comeuchembiojreviews.com

Protein Precipitation (PP): This is often the simplest and fastest method. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma). actapharmsci.comnih.gov The solvent alters the polarity, causing proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing this compound is collected for analysis. While fast and inexpensive, PP is the least clean method and may leave behind phospholipids and other interferences that can cause matrix effects. actapharmsci.com For example, in the analysis of clavulanic acid in chicken plasma, protein precipitation was achieved using acetonitrile. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. euchembiojreviews.com The pH of the aqueous phase can be adjusted to ensure this compound is in a neutral, non-ionized state, which maximizes its partitioning into the organic solvent. After mixing and separation of the layers, the organic phase containing the analyte is evaporated and the residue is reconstituted in a suitable solvent for injection. LLE provides a cleaner sample than PP but is more labor-intensive and uses larger volumes of organic solvents. actapharmsci.com A related technique, salt-assisted LLE (SALLE), has also been employed to improve extraction efficiency. euchembiojreviews.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can produce very clean extracts and allows for significant concentration of the analyte. rocker.com.twnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). This compound is retained on the sorbent while matrix interferences are washed away. Finally, a different solvent is used to elute the purified this compound. chromatographytoday.com Various sorbents, such as C18 or mixed-mode phases, can be used depending on the physicochemical properties of this compound. creative-proteomics.com SPE is considered highly effective for complex matrices like fish tissue or milk, yielding high recovery rates. nih.govnih.gov

Comparison of Common Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Recovery Rate
Protein Precipitation (PP)Protein denaturation and removal by adding an organic solvent. actapharmsci.comFast, simple, inexpensive. actapharmsci.comLess clean extract, potential for matrix effects. actapharmsci.com>90% actapharmsci.com
Liquid-Liquid Extraction (LLE)Partitioning of analyte between two immiscible liquid phases. euchembiojreviews.comCleaner than PP, good recovery. actapharmsci.comLabor-intensive, uses large solvent volumes. actapharmsci.com85-95% nih.gov
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent, while interferences are washed away. rocker.com.twHigh selectivity, very clean extracts, allows for sample concentration. rocker.com.twnih.govMore complex and costly, requires method development. actapharmsci.com>90% chromatographytoday.com

Derivatization for Enhanced Detection or Separation

Derivatization is a chemical modification technique used to convert an analyte into a derivative that has improved properties for separation or detection. drawellanalytical.comactascientific.com For compounds that have weak or no chromophores (light-absorbing groups) or fluorophores (fluorescent groups), derivatization can significantly enhance sensitivity for UV-Vis or fluorescence detection in HPLC. axionlabs.comshimadzu.com

Amino acids, for example, are often derivatized with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to make them detectable at low concentrations. axionlabs.comshimadzu.com The process can be performed before the sample is injected into the column (pre-column derivatization) or after separation (post-column derivatization). actascientific.com Pre-column derivatization is widely used and can be automated by modern HPLC autosamplers, which improves reproducibility. axionlabs.comshimadzu.com While this compound, as a fluoroquinolone, possesses inherent fluorescence, derivatization could theoretically be employed to shift its excitation or emission wavelengths to avoid interference from other fluorescent compounds in the matrix or to further enhance detection limits if required for trace-level analysis. nih.govresearchgate.net

Application of Spectroscopic Methods for this compound Analysis

Spectroscopic methods are fundamental to the analysis of this compound, serving purposes from concentration measurement to definitive structural confirmation. These techniques rely on the interaction of electromagnetic radiation with the molecule. technologynetworks.comlibretexts.org

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. technologynetworks.comupi.edu The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edupro-analytics.net

For this compound, a UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). This wavelength is then used for quantification because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. upi.edu To determine the concentration of this compound in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. upi.edu The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. nih.gov This method is valuable for in-vitro studies, such as dissolution testing, and for quantifying the compound in relatively simple solutions. bioglobax.com For complex matrices, extensive sample clean-up is necessary to remove interfering substances that also absorb in the UV range. nih.gov

Example Validation Parameters for a UV Spectrophotometric Method
ParameterDescriptionExample Finding
Wavelength (λmax)Wavelength of maximum absorbance, providing the best sensitivity.Fluoroquinolones typically show absorbance maxima between 270-330 nm. nih.gov
Linearity RangeThe concentration range over which the absorbance is directly proportional to the concentration.A typical range for a similar fluoroquinolone was 2.5–50.0 mg/L. nih.gov
Correlation Coefficient (r²)A measure of how well the calibration data fit a linear regression line. A value close to 1.0 indicates excellent linearity.>0.99 nih.gov
Limit of Quantification (LOQ)The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.For enrofloxacin in chicken plasma by HPLC-UV, the LOQ was 120 ng/mL. researchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the precise molecular structure of a compound. libretexts.orgrssl.com It works by observing the behavior of atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field. libretexts.org Each chemically distinct nucleus in a molecule resonates at a slightly different frequency, producing a unique NMR spectrum that acts as a molecular "fingerprint." rssl.com

For this compound, NMR is indispensable for:

Structural Confirmation: One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial relationships between them. lpdlabservices.co.uk This allows for unambiguous confirmation that the synthesized molecule has the correct this compound structure. rssl.commdpi.com

Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of a substance with high accuracy and precision. rssl.comnih.gov By integrating the signals from the analyte and comparing them to the signal of a certified internal standard of known concentration, the absolute purity of the this compound sample can be calculated without needing a specific reference standard for this compound itself. mdpi.comnih.gov This makes NMR a primary method for characterizing reference materials. mdpi.com It can also identify and quantify impurities, including residual solvents or structurally related compounds. lpdlabservices.co.uk

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Esafloxacin and Its Analogs

Elucidation of Key Structural Features for Antimicrobial Potency

The antimicrobial power of Esafloxacin, a prodrug of Prulifloxacin, is rooted in the fundamental fluoroquinolone scaffold. Several structural components are indispensable for its potent antibacterial action. mdpi.com The core quinolone ring fused with a carboxyl group at position 3 is essential for binding to the target enzymes, DNA gyrase and topoisomerase IV. researchgate.net

Key structural features include:

The C-6 fluorine atom: This substituent significantly enhances cell penetration and gyrase inhibition, a hallmark of the fluoroquinolone class. nih.gov

The C-7 substituent: In the case of Prulifloxacin (the active form of this compound), this is a piperazinyl ring. This group plays a critical role in the potency and spectrum of activity, influencing both target enzyme inhibition and susceptibility to efflux pumps. nih.gov

These features collectively contribute to the drug's ability to form a stable ternary complex with the bacterial DNA and the target topoisomerase, leading to DNA fragmentation and cell death. researchgate.net

Table 1: Key Structural Features of Prulifloxacin (Active Metabolite of this compound) and Their Functions

Structural FeaturePositionContribution to Antimicrobial Potency
Carboxyl GroupC-3Essential for binding to DNA gyrase and topoisomerase IV. researchgate.net
Fluorine AtomC-6Enhances enzyme inhibition and cell penetration. nih.gov
Piperazinyl RingC-7Influences potency, spectrum of activity, and efflux pump interactions. nih.gov
Cyclopropyl (B3062369) GroupN-1Enhances overall antibacterial activity. researchgate.net

SAR Analysis of this compound Derivatives and Their Interactions with Bacterial Targets

SAR studies on this compound and its analogs focus on how modifications to the core structure affect interactions with bacterial targets, ultimately influencing the drug's effectiveness. mdpi.com

Fluoroquinolones inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, enzymes vital for DNA replication. mdpi.com The potency of inhibition is highly dependent on the substituents at various positions of the quinolone ring. While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is the preferential target in many Gram-positive bacteria. mdpi.com

For fluoroquinolones in general, SAR studies have revealed:

N-1 Position: A cyclopropyl group at N-1 is often optimal for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

C-7 Position: The nature of the heterocyclic substituent at C-7 is a major determinant of potency and target preference. Bulky substituents can enhance activity against Gram-positive organisms and can also influence the drug's ability to evade efflux pumps.

C-8 Position: A halogen or a methoxy (B1213986) group at C-8 can modulate the activity against topoisomerase IV. Some C-8 substituted fluoroquinolones, like clinafloxacin, show potent dual-targeting activity against both gyrase and topoisomerase IV. nih.govnih.gov This dual-targeting is a desirable trait as it can slow the development of resistance.

Table 2: Influence of Substituents on Fluoroquinolone Target Inhibition

PositionSubstituent TypeImpact on Target Inhibition
N-1CyclopropylGenerally enhances broad-spectrum activity.
C-7Piperazinyl and its derivativesCrucial for potency against both DNA gyrase and topoisomerase IV. nih.gov
C-8Methoxy/HalogenCan enhance activity against topoisomerase IV and contribute to dual-targeting. nih.gov

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting drugs out of the cell. mdpi.com The chemical structure of a fluoroquinolone is a key factor in its recognition and transport by these pumps. nih.gov The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important in Gram-negative bacteria. nih.gov

SAR studies have shown that modifications to the C-7 side chain can significantly alter a compound's susceptibility to efflux. Increasing the bulk or modifying the charge of the C-7 substituent can sometimes reduce recognition by efflux pumps, thereby increasing the intracellular concentration of the drug and overcoming resistance. mdpi.com For example, certain pyranopyridine molecules have been shown to potentiate the activity of fluoroquinolones by inhibiting the AcrAB-TolC efflux pump in E. coli. nih.gov Therefore, designing fluoroquinolones that are poor substrates for common efflux pumps is a key strategy in combating resistance. nih.gov

Computational Approaches in this compound Research

In silico methods, including molecular docking and QSAR, are powerful tools in modern drug discovery, allowing for the rapid screening and design of new drug candidates at a reduced cost. tubitak.gov.trnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. jpionline.orgresearchgate.net In the context of this compound's active metabolite, Prulifloxacin, docking studies can simulate its interaction with the active sites of DNA gyrase and topoisomerase IV. innovareacademics.in

These studies help to visualize key interactions, such as:

Hydrogen bonds: Formed between the carboxyl and carbonyl groups of the fluoroquinolone and amino acid residues in the enzyme's active site.

Hydrophobic interactions: Occurring between the aromatic rings of the drug and nonpolar residues of the protein.

Coordination with Magnesium: A water-magnesium ion bridge often mediates the interaction between the fluoroquinolone and the enzyme-DNA complex.

By understanding these interactions, researchers can rationally design new analogs with improved binding affinity and, consequently, enhanced inhibitory activity. nih.gov

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comtaylorfrancis.com A general QSAR model can be represented by the equation:

Biological Activity = f(Molecular Descriptors)

In this compound research, QSAR models can be developed to predict the antimicrobial activity of novel analogs based on various calculated molecular descriptors. nih.gov These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular volume), or hydrophobic (e.g., logP). ijpsr.com

The process involves:

Compiling a dataset of this compound analogs with their experimentally determined antimicrobial activities (e.g., Minimum Inhibitory Concentration, MIC).

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates the descriptors with the observed activity. ijpsr.com

Validating the model to ensure its predictive power. mdpi.com

A validated QSAR model can then be used to screen virtual libraries of new, unsynthesized compounds, prioritizing those predicted to have the highest activity for synthesis and testing. nih.gov This approach significantly accelerates the drug design and optimization cycle. creative-proteomics.com

In Silico Screening for Novel this compound Analogs

The development of new antibacterial agents is crucial in combating the rise of drug-resistant pathogens. In silico screening has emerged as a powerful and efficient computational strategy to identify and optimize novel drug candidates before their physical synthesis and testing. This approach is widely applied to the fluoroquinolone class of antibiotics, which includes this compound, to design analogs with enhanced efficacy and better resistance profiles. The primary target for these compounds is typically the bacterial DNA gyrase, an enzyme essential for DNA replication. repec.orgnih.govnih.gov

Virtual screening of fluoroquinolone analogs often begins with the design of a library of novel compounds. These designs are frequently based on the core structure of known fluoroquinolones, with modifications at key positions, such as the C-7 substituent, which is known to influence antibacterial potency and spectrum. The goal is to create structural variations that can overcome existing resistance mechanisms, primarily mutations in the Quinolone Resistance-Determining Region (QRDR) of the DNA gyrase subunits (GyrA and GyrB). nih.govsemanticscholar.org

Molecular docking is a cornerstone of the in silico screening process for these analogs. genominfo.org This technique predicts the preferred orientation of a designed molecule (ligand) when bound to its target protein, such as DNA gyrase. genominfo.org By calculating the binding affinity, typically expressed as a binding energy or docking score, researchers can prioritize candidates that are predicted to form the most stable and effective complexes with the target enzyme. nih.govgenominfo.org For instance, studies have shown that newly designed ciprofloxacin (B1669076) analogs can exhibit higher binding affinities for DNA gyrase compared to the parent drug, suggesting potentially greater antibacterial activity. mdpi.com

One common workflow involves:

Target Preparation : Obtaining the three-dimensional crystal structure of the target enzyme, like E. coli DNA gyrase, from a repository such as the Protein Data Bank (PDB). genominfo.org The structure is then prepared by removing water molecules and adding hydrogen atoms. genominfo.org

Ligand Library Design : Creating a virtual library of novel this compound or other fluoroquinolone analogs with diverse chemical substitutions.

Molecular Docking Simulation : Using computational software like AutoDock, MOE (Molecular Operating Environment), or HEX to dock each analog into the active site of the prepared DNA gyrase. genominfo.orgacs.orgmdpi.com

Scoring and Analysis : Ranking the analogs based on their docking scores or binding energies. Analogs with the most favorable scores are considered promising candidates. nih.gov

Pharmacophore and ADMET Analysis : Further filtering the top-scoring candidates using pharmacophore modeling to ensure they possess the necessary structural features for activity and predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. mdpi.comnih.gov

The following tables present illustrative data from in silico studies on fluoroquinolone analogs, showcasing how different compounds are evaluated and compared based on their predicted binding to bacterial DNA gyrase.

Table 1: Molecular Docking Scores of Second-Generation Fluoroquinolones against DNA Gyrase

This table shows the binding scores of several existing fluoroquinolones, which are often used as benchmarks in virtual screening studies. A more negative score typically indicates a stronger predicted binding affinity.

CompoundBinding Score (kJ/mol)
Ciprofloxacin-28.88
Ofloxacin-38.52
Lomefloxacin-32.92
Norfloxacin (B1679917)-34.56
Data sourced from a molecular docking study using the HEX 8.0 program against the Topoisomerase II DNA gyrase enzyme (PDB ID: 2XCT). genominfo.org

Table 2: Binding Energies of Novel Designed Fluoroquinolone Analogs against E. coli DNA Gyrase

This table illustrates the results from a virtual screening of newly designed compounds, comparing their predicted binding energies to the DNA gyrase of both wild-type (WT) and mutant-type (MT) resistant strains.

Compound IDBinding Free Energy (kcal/mol) - WTBinding Free Energy (kcal/mol) - MT
1FQ-6.8-7.1
9FQ-7.2-7.5
Ciprofloxacin (Control)-6.5-6.2
Data derived from an in silico study where novel fluoroquinolones were docked against E. coli GyrA. Lower binding energy suggests higher affinity. semanticscholar.orgmdpi.com

Through these integrated computational procedures, researchers can effectively sift through thousands of potential structures to identify a small number of highly promising analogs. nih.gov These selected candidates, such as the 18 hit analogs identified in one extensive screening, can then be prioritized for chemical synthesis and subsequent in vitro biological evaluation, streamlining the drug discovery pipeline and accelerating the development of new treatments for bacterial infections. nih.govrsc.org

Advanced Research Directions and Emerging Concepts for Esafloxacin

Design and Synthesis of Esafloxacin-Based Prodrugs

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body through enzymatic or chemical reactions. ijnrd.orghumanjournals.com The primary goal of prodrug design is to overcome undesirable drug properties, such as poor solubility, instability, or lack of site-specific delivery. humanjournals.comslideshare.netijpcbs.com While the design of prodrugs is a common strategy in pharmaceutical sciences, specific research detailing the design and synthesis of prodrugs based on the this compound molecule is not extensively available in the reviewed literature. A patent for targeted compositions lists this compound among a large number of therapeutic moieties that could potentially be linked to a targeting moiety, but does not provide specific synthesis or evaluation data for an this compound prodrug. googleapis.com

A key objective in antibiotic development is to increase the drug concentration at the site of infection, thereby enhancing efficacy and reducing systemic toxicity. For intracellular pathogens, which can reside within host cells like macrophages, achieving sufficient intracellular accumulation of an antibiotic is crucial for therapeutic success. nih.govjwatch.org

Fluoroquinolones as a class are known to accumulate in eukaryotic cells, including phagocytes. ucl.ac.beucl.ac.be The mechanisms can involve passive diffusion and potentially specific transport pathways. ucl.ac.be Strategies to further enhance bacterial targeting or intracellular accumulation for antibiotics often involve creating prodrugs or conjugates that:

Target specific bacterial enzymes: The prodrug is designed to be activated only by enzymes unique to the target bacteria.

Utilize bacterial uptake systems: For instance, siderophore-antibiotic conjugates trick bacteria into transporting the drug inside via their iron-uptake systems.

Improve membrane permeability: Modifying the drug to be more lipophilic can enhance its ability to cross both host cell and bacterial membranes, with subsequent intracellular conversion to the active, more hydrophilic form, effectively trapping it inside. nih.gov

While these are established strategies for antibiotics in general, specific studies applying these techniques to enhance the bacterial targeting or intracellular accumulation of this compound are not detailed in the available research.

The activation of a prodrug to release the parent active drug is a critical step that can be triggered by various mechanisms. ijnrd.org These are broadly classified as enzymatic or non-enzymatic. ijnrd.orgmdpi.com

Enzymatic Activation: This is the most common pathway, relying on enzymes prevalent in the body (like esterases or phosphatases) or specific to a target tissue or pathogen to cleave the bond between the drug and the carrier moiety. ijnrd.org

Non-Enzymatic Activation: This can occur through chemical hydrolysis or intramolecular reactions, such as cyclization, which are dependent on conditions like pH. mdpi.com For example, some prodrugs are designed to be stable at a certain pH but rapidly convert to the active drug in the different pH environment of a target cell or organelle. mdpi.com Recently, novel activation mechanisms have been discovered, such as enzyme-independent activation through reactions with endogenous biomolecules like ATP. ibs.fr

Mechanistic studies are vital to ensure the prodrug releases the active drug at the desired site and rate. However, as the synthesis of this compound-based prodrugs is not widely reported, specific mechanistic studies of their activation are correspondingly absent from the literature.

Novel Delivery Systems for this compound

Novel drug delivery systems aim to improve the therapeutic index of drugs by enhancing their stability, solubility, and bioavailability, and enabling controlled or targeted release. gsconlinepress.com

Encapsulating drugs within nanoparticles (NPs) can protect them from premature degradation, improve their solubility, and modify their distribution in the body. nanoimagingservices.commdpi.com The characterization of these nanoparticles is crucial and involves analyzing several critical quality attributes: nanoimagingservices.com

Particle Size and Polydispersity Index (PDI): Determines the in vivo distribution and cellular uptake. nanoimagingservices.comnih.gov

Zeta Potential: Measures surface charge, which influences stability and interaction with biological membranes. nih.gov

Encapsulation Efficiency (EE) & Drug Loading (DL): Quantifies the amount of drug successfully entrapped within the nanoparticles, which is critical for dosage considerations. nanoimagingservices.cominsidetx.com

Morphology: Visualized using techniques like cryo-Transmission Electron Microscopy (cryo-TEM) to confirm the structure and integrity of the nanoparticles. nanoimagingservices.com

Despite the broad applicability of nanoparticle technology for drug delivery, the scientific literature lacks specific studies on the encapsulation of this compound within nanoparticle systems.

Table 1: General Parameters for Nanoparticle Characterization

Parameter Description Common Analytical Technique(s)
Size & PDI Measures the mean hydrodynamic diameter and the breadth of the size distribution. Dynamic Light Scattering (DLS)
Zeta Potential Indicates the magnitude of the electrostatic charge at the particle surface, predicting colloidal stability. Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency The percentage of the initial drug that is successfully encapsulated in the nanoparticles. UV-Vis Spectrophotometry, HPLC

| Morphology | The shape, structure, and surface features of the nanoparticles. | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |

This table represents general characterization methods for nanoparticles and is not specific to this compound-based formulations, as such data was not found.

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. gsconlinepress.com They are a well-established platform for improving drug delivery by:

Protecting the drug from degradation. usamvcluj.ro

Reducing systemic toxicity. dovepress.com

Providing controlled and sustained release of the encapsulated drug. usamvcluj.rodovepress.com

Targeting specific tissues, such as tumors or sites of infection, through passive (EPR effect) or active (ligand-based) targeting. dovepress.com

Liposomal formulations have been successfully used for various antibiotics to deliver them to sites of infection, including intracellular pathogens. usamvcluj.ro However, research specifically detailing the formulation of this compound within liposomes for controlled release has not been identified in the reviewed literature.

Repurposing or Novel Non-Antimicrobial Activities of this compound

Drug repurposing, or finding new therapeutic uses for existing approved drugs, is a cost-effective strategy for drug development. nih.govnih.govfrontiersin.org This approach leverages the known safety and pharmacokinetic profiles of drugs to expedite their development for new indications. nih.gov Non-antibiotic drugs are sometimes found to have unexpected antimicrobial properties, and conversely, antibiotics may possess non-antimicrobial activities. nih.govd-nb.info

A 2021 study conducted a virtual screening of an FDA-approved drug library to identify compounds with potential antiviral activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. researchgate.nettubitak.gov.tr In this large-scale computational screening, this compound was identified as one of 370 compounds (out of 6,733) that showed potential therapeutic activity based on a binary QSAR model. tubitak.gov.tr

Table 2: Virtual Screening Results for this compound against SARS-CoV-2 Mpro

Compound Docking Score (kcal/mol) Predicted Antiviral Activity (Normalized)

| This compound | -5.84 | 0.75 |

Data sourced from a binary-QSAR guided virtual screening study. tubitak.gov.tr The predicted activity value was based on a QSAR model, and a cutoff of ≥0.75 was used to identify potential hits. The docking score represents the predicted binding affinity to the SARS-CoV-2 main protease.

This finding suggests a potential, though unproven, non-antimicrobial application for this compound as an antiviral agent. However, the study did not pursue this compound for further molecular dynamics simulations or in vitro validation, focusing instead on other lead compounds. tubitak.gov.tr No other studies detailing repurposing of this compound for indications such as anticancer activity were found in the search results.

Integration of Omics Technologies in this compound Research

The comprehensive analysis of biological systems, often referred to as "omics," offers a powerful lens through which to view the intricate interactions between antibiotics and bacteria. In the context of this compound, a fluoroquinolone antibiotic, integrating various omics disciplines such as transcriptomics, proteomics, and metabolomics can provide a holistic understanding of its mechanism of action, the bacterial response it elicits, and the evolution of resistance.

Metabolomics for Pathway Perturbation Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov It provides a real-time snapshot of the physiological state of a cell and can reveal how metabolic pathways are perturbed by external stimuli like antibiotics. nih.govnih.gov By analyzing the metabolome of bacteria treated with this compound, researchers can identify specific metabolic pathways that are disrupted, offering insights into the drug's downstream effects and potential secondary mechanisms of action. frontiersin.org

Untargeted metabolomics can provide a comprehensive overview of all measurable metabolites, helping to generate new hypotheses about how this compound affects bacterial physiology. mdpi.com For example, significant changes in the levels of metabolites involved in the citrate (B86180) cycle (TCA cycle) or amino acid biosynthesis could indicate that this compound impacts central carbon metabolism and energy production. frontiersin.org Targeted metabolomics, on the other hand, can be used to quantify specific metabolites of interest, confirming the hypotheses generated from untargeted studies. nih.gov

The integration of metabolomics with transcriptomics and proteomics can create a powerful multi-omics approach. frontiersin.org For instance, if transcriptomic data shows the downregulation of genes in a particular biosynthetic pathway, metabolomic analysis can confirm whether the levels of the corresponding metabolic products are indeed decreased. frontiersin.org This integrated approach can help to build a comprehensive model of the metabolic response to this compound, identifying critical nodes in the metabolic network that are targeted by the drug. frontiersin.org

Table 2: Potential Metabolic Pathways Affected by this compound

Metabolic Pathway Observed Change in Metabolites Potential Implication Reference
Purine and Pyrimidine MetabolismAltered levels of nucleotides and their precursorsDisruption of DNA and RNA synthesis frontiersin.org
Amino Acid MetabolismDepletion or accumulation of specific amino acidsImpact on protein synthesis and cellular stress nih.gov
Central Carbon MetabolismChanges in intermediates of glycolysis and the TCA cycleAltered energy production and cellular respiration frontiersin.org
Fatty Acid BiosynthesisPerturbations in fatty acid levelsDisruption of cell membrane integrity frontiersin.org

Future Perspectives in Overcoming Fluoroquinolone Resistance through this compound-Related Research

The rise of fluoroquinolone resistance is a significant clinical challenge. mdpi.com Resistance mechanisms primarily involve mutations in the target enzymes, DNA gyrase and topoisomerase IV, or increased expression of efflux pumps that reduce the intracellular concentration of the drug. mdpi.comjidc.orgnih.gov Research into this compound and its interactions with bacteria can provide valuable insights into overcoming these resistance mechanisms.

Future research could focus on several key areas:

Identifying Novel Targets: By understanding the complete cellular response to this compound through omics technologies, researchers may identify novel cellular pathways that are essential for bacterial survival during antibiotic stress. These pathways could then be targeted by new adjuvant therapies used in combination with this compound to enhance its efficacy and combat resistance.

Developing Efflux Pump Inhibitors: Transcriptomic and proteomic studies can pinpoint the specific efflux pumps that are upregulated in response to this compound. nih.govfrontiersin.org This knowledge can guide the development of potent efflux pump inhibitors that, when co-administered with this compound, would restore its effectiveness against resistant strains.

Circumventing Target-Site Mutations: While this compound, like other fluoroquinolones, is susceptible to resistance via target-site mutations, detailed structural and mechanistic studies could reveal ways to modify the this compound molecule. The goal would be to create derivatives that can bind effectively to the mutated enzymes, thereby overcoming this common resistance mechanism.

Metalloantibiotics: The complexation of fluoroquinolones with transition metal ions to form "metalloantibiotics" is a promising strategy. mdpi.commdpi.com These complexes may have different cellular uptake mechanisms and potentially altered interactions with their targets, which could help to bypass existing resistance mechanisms. mdpi.com Research into this compound-metal complexes could open new avenues for treating infections caused by fluoroquinolone-resistant bacteria. mdpi.com

Harnessing Antibiotic Tolerance: Recent studies have shown that antibiotic tolerance can precede the development of resistance. nih.gov Understanding the molecular mechanisms of this compound tolerance, potentially through single-cell RNA-seq, could lead to strategies that prevent the emergence of fully resistant bacterial populations. nih.gov10xgenomics.com

By continuing to explore the fundamental interactions between this compound and bacteria using advanced research methodologies, the scientific community can pave the way for novel therapeutic strategies to combat the growing threat of antibiotic resistance.

Q & A

Q. What criteria define robust toxicity studies for this compound in preclinical models?

  • Methodological Answer : Follow OECD Guidelines for Testing Chemicals (e.g., Test No. 407 for repeated-dose toxicity). Use in vivo rodent models to assess hepatotoxicity and nephrotoxicity, with histopathological analysis and serum biomarkers (e.g., ALT, creatinine). Include a control group and dose-escalation design to establish NOAEL (No Observed Adverse Effect Level) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across population studies be resolved?

  • Methodological Answer : Conduct a meta-analysis to identify covariates (e.g., age, renal function) influencing variability. Use population pharmacokinetic (PopPK) modeling (e.g., NONMEM) to quantify inter-individual variability. Validate models with bootstrapping or visual predictive checks. Cross-validate findings with in vitro cytochrome P450 inhibition assays to assess metabolic interactions .

Q. What experimental designs optimize the evaluation of this compound’s efficacy against biofilm-associated infections?

  • Methodological Answer : Employ in vitro biofilm models (e.g., Calgary biofilm device or flow-cell systems) with confocal microscopy to quantify biofilm biomass. Compare this compound’s penetration and bactericidal activity to other fluoroquinolones (e.g., ciprofloxacin) using time-kill assays. For in vivo relevance, use chronic infection models (e.g., catheter-associated biofilm in rodents) .

Q. What statistical methods address discrepancies in this compound’s clinical trial efficacy data?

  • Methodological Answer : Apply Bayesian hierarchical models to account for heterogeneity between trials. Perform sensitivity analyses to test assumptions (e.g., fixed vs. random effects). Use I² statistics to quantify inconsistency, and explore subgroup analyses (e.g., immunocompromised vs. immunocompetent patients) to identify confounding variables .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity to DNA gyrase and topoisomerase IV. Complement with in silico molecular docking simulations (e.g., AutoDock Vina) to predict binding modes. Validate findings using mutant strains with altered target enzymes .

Data Contradiction & Reproducibility

Q. What strategies mitigate bias in this compound’s in vivo efficacy studies?

  • Methodological Answer : Implement blinding and randomization in animal studies to reduce observer bias. Use power analysis to determine adequate sample sizes. Share raw data and protocols via repositories like Figshare to enhance reproducibility. Cross-validate results with independent labs using identical strains and dosing regimens .

Q. How should researchers reconcile conflicting MIC values for this compound in published literature?

  • Methodological Answer : Standardize testing conditions (e.g., cation-adjusted Mueller-Hinton broth, incubation at 35°C ± 2°C). Re-analyze discrepant data using meta-regression to adjust for methodological variables (e.g., inoculum size, incubation time). Publish negative results in open-access platforms to reduce publication bias .

Methodological Rigor

Q. What quality controls are essential for this compound stability studies in formulation research?

  • Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Use HPLC-UV/PDA to quantify degradation products and validate methods per ICH guidelines (e.g., Q2(R1)). Include stability-indicating assays and report degradation kinetics (e.g., Arrhenius plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.